

Technical Guide: DL-4662 (Hydrochloride)

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Compound of Interest

Compound Name: DL-4662 (hydrochloride)

Cat. No.: B1164671

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Classification: Synthetic Cathinone (Substituted Pentedrone Derivative) Primary Application: Forensic Analysis, Neuropharmacology Research (NPS)[1]

Part 1: Executive Summary & Chemical Identity[1]

DL-4662 is a novel psychoactive substance (NPS) belonging to the synthetic cathinone class. [1] Structurally, it is the 3,4-dimethoxy derivative of N-ethylpentedrone.[1] It shares structural features with pentedrone (a norepinephrine-dopamine reuptake inhibitor) and 3,4-dimethoxymethcathinone (3,4-DMMC).[1]

As a research chemical, DL-4662 is primarily investigated to understand the structure-activity relationships (SAR) of "bath salt" constituents.[1] It exists as a chiral compound, typically synthesized and distributed as a racemic mixture (1:1 ratio of R and S enantiomers).[1]

Chemical Specifications

Parameter	Technical Detail
IUPAC Name	1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one hydrochloride
Common Name	DL-4662
CAS Number (Free Base)	1674389-55-9 (Note: HCl salt often referenced under this parent CAS)
Molecular Formula	C ₁₅ H ₂₃ NO ₃ [1][2] · HCl
Molecular Weight	301.81 g/mol (HCl salt); 265.35 g/mol (Free base)
Appearance	Crystalline solid (White to off-white)
Solubility	Soluble in DMSO (>10 mg/mL), Methanol, Water (variable pH dependence)
SMILES	<chem>CCC(NC)C(=O)C1=CC(OC)=C(OC)C=C1.Cl</chem>

Part 2: Pharmacology & Mechanism of Action (Inferred)[1]

Structure-Activity Relationship (SAR)

DL-4662 combines the α -propyl chain of pentedrone with the 3,4-dimethoxy aromatic substitution pattern seen in compounds like 3,4-DMMC.[1]

- Core Scaffold: The cathinone β -ketone backbone facilitates monoamine transporter interaction.
- N-Ethyl Substitution: generally increases potency at the norepinephrine transporter (NET) compared to N-methyl analogs, while maintaining dopamine transporter (DAT) affinity.[1]
- 3,4-Dimethoxy Substitution: Historically, 3,4-substitution on the phenyl ring (as seen in MDMA or 3,4-DMMC) introduces significant serotonin transporter (SERT) affinity, potentially shifting the profile from a pure stimulant (NDRI) to a mixed monoamine releaser/inhibitor with entactogenic properties.[1]

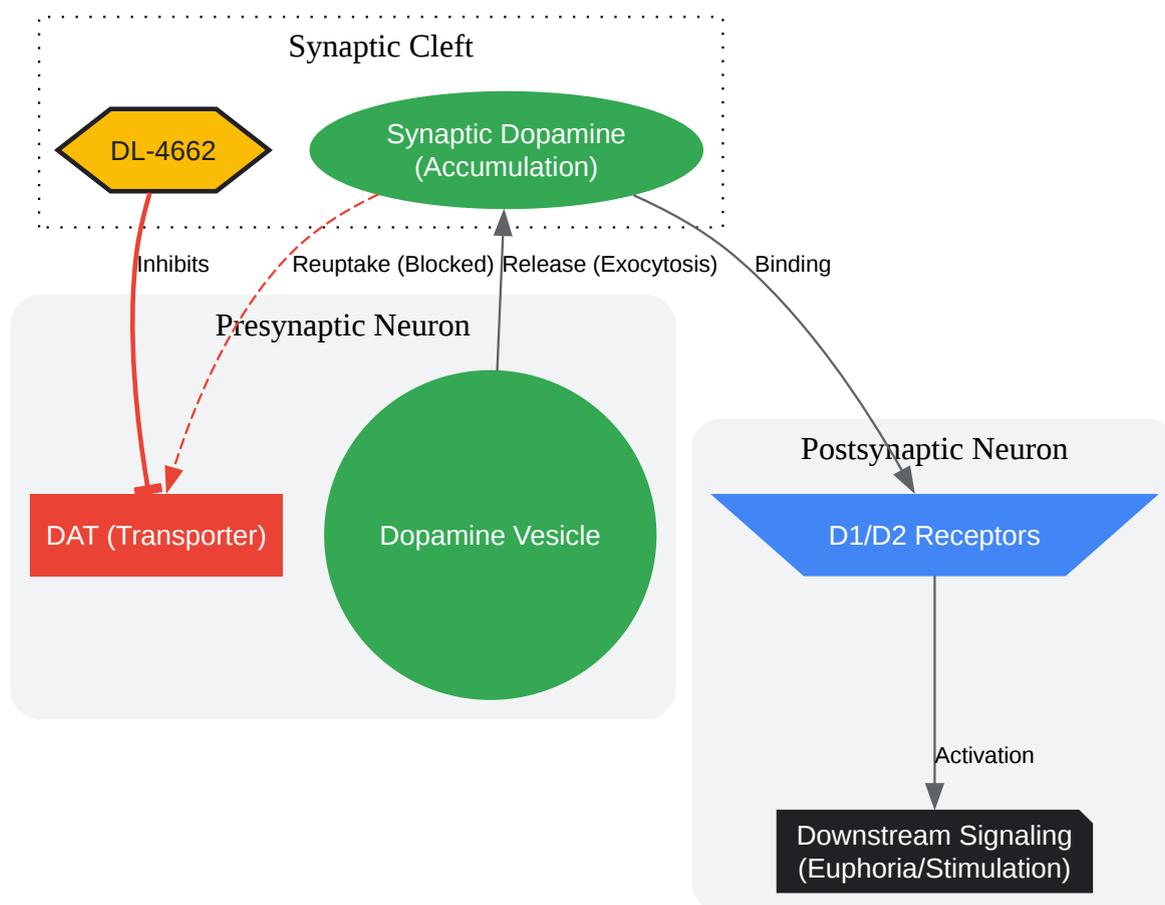
Mechanism: Monoamine Transporter Inhibition

While specific

values for DL-4662 are not yet established in peer-reviewed literature, its structural analogs function as potent inhibitors of monoamine reuptake. The compound likely blocks the presynaptic reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), leading to elevated synaptic concentrations.[1]

Signaling Pathway Diagram (DOT)

The following diagram illustrates the inferred blockade of the Dopamine Transporter (DAT) and subsequent synaptic accumulation.



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Caption: DL-4662 inhibits the DAT transporter, preventing dopamine reuptake and increasing synaptic concentration.[1]

Part 3: Experimental Protocols

Protocol A: Analytical Identification (GC-MS & Chiral Separation)

Source Validation: Weiss et al. (2015)[1]

This protocol is the gold standard for distinguishing DL-4662 from its structural isomers and determining enantiomeric purity.

1. Sample Preparation:

- Dissolve 1 mg of DL-4662 hydrochloride in 1 mL of Methanol (HPLC grade).[1]
- For biological matrices (urine/blood), perform Liquid-Liquid Extraction (LLE) using alkaline buffer (pH 10) into ethyl acetate, followed by evaporation and reconstitution.[1]

2. GC-MS Configuration:

- Instrument: Agilent GC-MS (or equivalent) with Electron Impact (EI) ionization (70 eV).
- Column: HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness).[1]
- Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
- Temperature Program:
 - Initial: 80°C (hold 1 min).
 - Ramp: 15°C/min to 280°C.[1]
 - Final: 280°C (hold 10 min).

3. Chiral Separation (Enantiomer Identification): To resolve the R and S enantiomers, use a chiral stationary phase or derivatization.[1]

- Method: Indirect separation via derivatization with trifluoroacetyl-L-prolyl chloride (L-TPC).[1]
- Derivatization Step:
 - Mix 50 μ L sample solution with 50 μ L L-TPC reagent.
 - Incubate at 65°C for 30 minutes.
 - Inject into GC-MS.[3]
- Result Interpretation: DL-4662 (racemic) will manifest as two distinct peaks (diastereomers) with identical mass spectra but distinct retention times.[1]

4. Mass Spectral Fingerprint (Self-Validation): Verify the following characteristic fragment ions (m/z) to confirm identity:

- Base Peak: m/z 72 (corresponding to the N-ethyl iminium ion:
).[1]
- Secondary Ions: m/z 165 (3,4-dimethoxybenzoyl cation), m/z 265 (Molecular ion, often weak).[1]

Protocol B: Monoamine Uptake Inhibition Assay (In Vitro)

Standardized methodology for Cathinone characterization.[1]

Objective: Determine

values for DAT, NET, and SERT.

- Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.
- Tracer:
 - Dopamine,
 - Norepinephrine,

-Serotonin.[1]

- Workflow:
 - Seeding: Plate cells in 96-well poly-D-lysine coated plates (cells/well).
 - Incubation: Replace medium with Krebs-Ringer-HEPES buffer. Add DL-4662 (conc. range to M).[1] Incubate 10 min at 25°C.
 - Uptake: Add radiolabeled tracer (final conc. 20 nM). Incubate 5-10 min.
 - Termination: Rapidly wash cells with ice-cold buffer to stop uptake.
 - Quantification: Lyse cells (1% SDS) and quantify radioactivity via liquid scintillation counting.
- Analysis: Plot log[concentration] vs. % uptake. Fit to non-linear regression (sigmoidal dose-response) to derive .[1]

Part 4: Safety & Handling

- Hazard Class: Potent CNS Stimulant.[1] Treat as highly toxic.[1]
- Storage: -20°C, desiccated. Solutions in methanol are stable for ~1 week at 4°C.[1]
- Handling: Use a chemical fume hood.[1] Wear nitrile gloves and N95/P100 respiratory protection to prevent inhalation of particulate salts.

References

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- National Center for Advancing Translational Sciences (NCATS). DL-4662 (GSRS Entry).[1] Global Substance Registration System.[1]
- Cayman Chemical. **DL-4662 (hydrochloride)** Product Data Sheet.

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